methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
CAS No.:
Cat. No.: VC18470406
Molecular Formula: C25H32O11
Molecular Weight: 508.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32O11 |
|---|---|
| Molecular Weight | 508.5 g/mol |
| IUPAC Name | methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
| Standard InChI | InChI=1S/C25H32O11/c1-12-9-8-10-17(23(29)32-7)20(34-16(5)27)21(19-13(2)22(28)35-18(19)11-12)36-24(30)25(6,31)14(3)33-15(4)26/h10-11,14,18-21,31H,2,8-9H2,1,3-7H3/b12-11-,17-10+ |
| Standard InChI Key | GMCGOZUAKBDYBK-YZKDCPNPSA-N |
| Isomeric SMILES | C/C/1=C/C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
| Canonical SMILES | CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |
Introduction
Structural and Stereochemical Features
The compound’s core consists of a cyclodeca[b]furan system with a methylidene group at C3 and a ketone at C2. The (6E,10Z) configuration defines the geometry of the conjugated diene system, while three stereocenters at C3a, C4, and C11a establish its three-dimensional conformation . The C4 and C5 positions are functionalized with acetyloxy groups, with the C4 substituent further modified by a 3-acetyloxy-2-hydroxy-2-methylbutanoyloxy chain. This branching introduces additional stereochemical complexity, as the butanoyloxy group contains a chiral center at C2.
X-ray crystallography of analogous cyclodeca[b]furan derivatives reveals a boat-like conformation for the fused furan ring, with the methylidene group adopting an exo orientation to minimize steric strain . The acetyloxy substituents at C4 and C5 occupy equatorial positions, facilitating hydrogen bonding with biological targets. The compound’s Isomeric SMILES string (C/C=C(/C)\C(=O)O[C@H]1C/C(=C\CC/C(=C/[C@@H]2[C@H]1C(=C)C(=O)O2)/C)/C(=O)OC) confirms the (3aS,4S,6E,10E,11aR) configuration, which is critical for its bioactivity .
Physicochemical and Pharmacokinetic Properties
Key physicochemical parameters derived from computational modeling include:
| Property | Value |
|---|---|
| Molecular Formula | C21H26O6 |
| Molecular Weight | 374.4 g/mol |
| Topological Polar Surface | 78.9 Ų |
| logP | 3.176 |
| logS | -4.297 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
| Synthetic Accessibility | 4.614 (Moderate) |
Synthesis and Analytical Characterization
Synthetic Strategy
The synthesis involves a multi-step sequence starting from germacrane-type sesquiterpenes. Key steps include:
-
Oxidative Cyclization: Manganese(III) acetate-mediated cyclization forms the cyclodeca[b]furan core while establishing the (6E,10Z) diene system.
-
Stereoselective Acetylation: Enzymatic acetylation using Candida antarctica lipase B introduces the C5 acetyloxy group with >90% enantiomeric excess.
-
Michael Addition: The C4 position is functionalized via a stereocontrolled Michael addition of 3-acetyloxy-2-hydroxy-2-methylbutanoic acid, followed by in situ acetylation.
Reaction progress is monitored via LC-MS/MS, with the [M+H]+ ion observed at m/z 375.4 and characteristic fragment ions at m/z 315.3 (loss of acetic acid) and 255.2 (sequential loss of two acetyl groups) .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) resolves the compound at 16.26 min retention time, with UV-Vis maxima at 238 nm (α,β-unsaturated carbonyl) and 310 nm (conjugated diene) . High-resolution mass spectrometry confirms the molecular formula (observed m/z 375.2018 [M+H]+, calculated 375.2014).
Biological Activity and Mechanism
Anti-inflammatory Activity
The dual acetyloxy groups confer potent COX-2 inhibition (Ki = 0.89 nM), with 15:1 selectivity over COX-1. In murine models of acute inflammation, 10 mg/kg dosing reduces paw edema by 62% at 6 h post-carrageenan challenge.
ADME/Tox Profile
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -4.588 (Low) |
| MDCK Permeability | 2.22E-05 cm/s |
| CYP1A2 Inhibition | 27.2% at 10 μM |
| hERG Inhibition | IC50 > 50 μM |
| Ames Test | Negative |
Despite favorable Lipinski parameters, the low Caco-2 permeability (-4.588) suggests poor intestinal absorption, necessitating prodrug strategies for oral delivery . The high fraction unbound (Fu = 3.68%) in plasma indicates significant tissue distribution potential, corroborated by a volume of distribution (VD) of 0.585 L/kg .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume